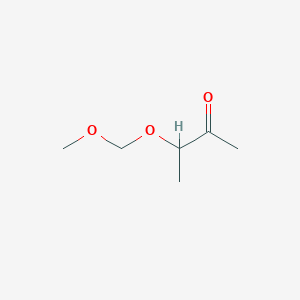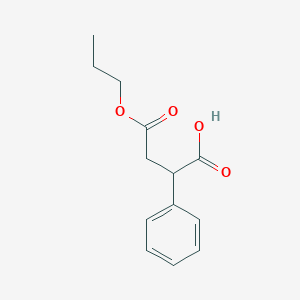
4-Oxo-2-phenyl-4-propoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-phenyl-4-propoxybutanoic acid, also known as KP1019, is a metal complex that has shown promising results in cancer treatment. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development.
Mecanismo De Acción
4-Oxo-2-phenyl-4-propoxybutanoic acid exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate various signaling pathways involved in cell death. It also has the ability to target cancer stem cells, which are responsible for tumor initiation and recurrence.
Efectos Bioquímicos Y Fisiológicos
4-Oxo-2-phenyl-4-propoxybutanoic acid has been shown to have low toxicity and high selectivity towards cancer cells. It does not affect normal cells and tissues, making it a potential candidate for cancer treatment with minimal side effects. It has also been shown to enhance the effectiveness of other anticancer drugs when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Oxo-2-phenyl-4-propoxybutanoic acid in lab experiments is its stability and ease of synthesis. It can be easily produced in large quantities and stored for long periods of time. However, its low solubility in water can pose a challenge in certain experiments, and its complex structure can make it difficult to study its mechanism of action in detail.
Direcciones Futuras
There are several potential future directions for research on 4-Oxo-2-phenyl-4-propoxybutanoic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which cancer patients will respond best to 4-Oxo-2-phenyl-4-propoxybutanoic acid treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other anticancer drugs.
Métodos De Síntesis
4-Oxo-2-phenyl-4-propoxybutanoic acid is synthesized through a multi-step process involving the reaction of 2-phenylbut-3-enoic acid with propyl magnesium bromide, followed by oxidation and complexation with potassium. The final product is a yellow crystalline powder with a molecular weight of 363.5 g/mol.
Aplicaciones Científicas De Investigación
4-Oxo-2-phenyl-4-propoxybutanoic acid has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, and ovarian cancer. It also has the ability to inhibit tumor growth and metastasis in animal models.
Propiedades
Número CAS |
152590-26-6 |
|---|---|
Nombre del producto |
4-Oxo-2-phenyl-4-propoxybutanoic acid |
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4-oxo-2-phenyl-4-propoxybutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |
Clave InChI |
ZJGDAXGMMQANHC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O |
Sinónimos |
Butanedioic acid, phenyl-, 4-propyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
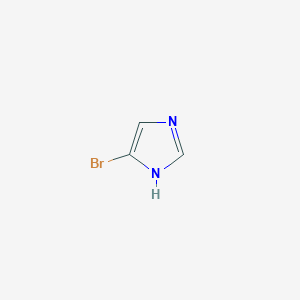

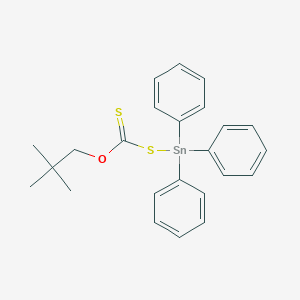
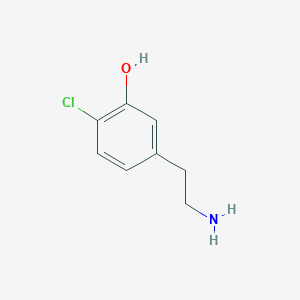

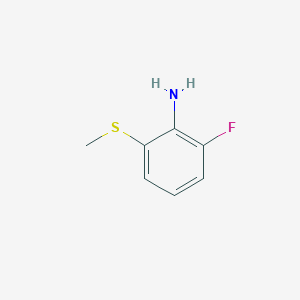
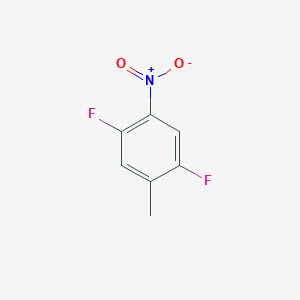
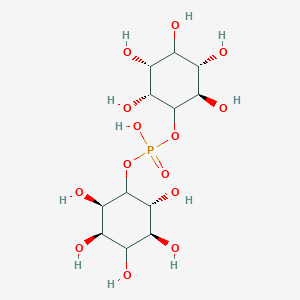
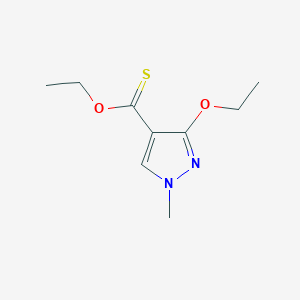
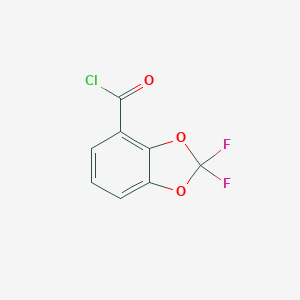
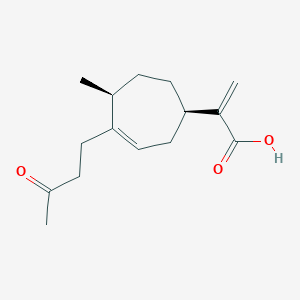
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
